REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)[CH3:2].[CH:19]([N-]C(C)C)(C)[CH3:20].[Li+].C(I)C.O>C1COCC1>[CH2:1]([O:3][C:4](=[O:18])[C:5]1([CH2:19][CH3:20])[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
576 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 1N hydrochloric acid, water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1(CCN(CC1)C(=O)OC(C)(C)C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 585 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |